molecular formula C9H7ClF3NO2 B2894417 Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate CAS No. 1698027-36-9

Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate

Cat. No.: B2894417
CAS No.: 1698027-36-9
M. Wt: 253.61
InChI Key: WLGUQRPOVNOWNO-UHFFFAOYSA-N
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Description

Historical Development in Organofluorine Chemistry

The incorporation of fluorine into aromatic systems emerged as a transformative strategy in the mid-20th century, driven by the need for thermally stable and bioactive compounds. This compound’s development traces to innovations in directed ortho-metalation techniques, exemplified by the use of tert-butyl lithium to functionalize chlorotrifluoromethyl-substituted arenes. Early synthetic routes, such as those detailed in patent CN103012122A, employed p-trifluoromethyl chlorobenzene as a starting material, reacting it with tertiary amines and tert-butyl lithium to generate reactive aryl lithium intermediates. Subsequent carboxylation with solid carbon dioxide yielded carboxylic acid derivatives, which were esterified to produce the target compound. This methodology addressed prior limitations in introducing multiple substituents on electron-deficient aromatic rings, marking a pivotal advancement in fluorinated benzoate synthesis.

Table 1: Key Milestones in Organofluorine Chemistry Relevant to this compound

Year Development Impact on Compound Synthesis
1980s Directed ortho-metalation techniques Enabled regioselective functionalization of aromatic substrates
2000s tert-Butyl lithium-mediated coupling Facilitated synthesis of polysubstituted fluorobenzoates
2010s Solid-phase carboxylation methods Improved yields for trifluoromethyl-containing intermediates

Significance in Heterocyclic Chemistry Research

The compound’s amino and chloro substituents render it a versatile precursor for heterocycle formation. Researchers have exploited its reactivity in cyclocondensation reactions to synthesize quinazoline and benzimidazole derivatives, where the trifluoromethyl group enhances lipophilicity and target-binding affinity. For instance, nucleophilic aromatic substitution at the chloro position enables the introduction of nitrogen-containing moieties, critical for constructing fused heterocyclic systems. Recent studies highlight its use in generating kinase inhibitors, where the trifluoromethyl group’s electron-withdrawing effects stabilize transition states during enzymatic interactions.

Current Research Paradigms and Frameworks

Contemporary investigations focus on three primary areas:

  • Synthetic Methodology Optimization : Advances in flow chemistry and catalytic lithiation aim to reduce reliance on cryogenic conditions (-80°C) traditionally required for tert-butyl lithium reactions.
  • Biologically Active Intermediate Design : The compound serves as a scaffold for anticancer agents, with modifications at the amino group enhancing selectivity toward tyrosine kinase receptors.
  • Materials Science Applications : Its thermal stability and electronic properties are being explored in organic semiconductors, where fluorinated aromatics improve charge transport efficiency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-16-8(15)4-2-5(9(11,12)13)6(10)3-7(4)14/h2-3H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGUQRPOVNOWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction systems, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted benzoates, while oxidation can yield quinones.

Scientific Research Applications

Pharmaceutical Research

The compound has been investigated for its potential therapeutic applications, particularly in drug development. The trifluoromethyl group is known to improve the interaction of compounds with biological targets, which may enhance their efficacy as pharmaceuticals. Research indicates that similar compounds often exhibit antimicrobial and anti-inflammatory properties, suggesting that methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate could have valuable therapeutic applications in treating infections and inflammatory conditions.

Case Study: Antimicrobial Properties

A study explored the antimicrobial activity of structurally similar compounds, revealing that those containing trifluoromethyl groups often showed enhanced activity against various bacterial strains. This suggests that this compound may also possess significant antimicrobial properties, warranting further investigation.

Organic Synthesis

This compound serves as a vital intermediate in the synthesis of more complex organic molecules. It can be utilized as a building block in various chemical reactions, including:

  • Nucleophilic substitutions
  • Coupling reactions
  • Functional group transformations

These reactions are essential for creating diverse chemical entities used in pharmaceuticals and agrochemicals .

Table: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReplacement of a leaving groupVarious amines
Coupling ReactionFormation of carbon-carbon bondsBiologically active compounds
Functional Group TransformationConversion to different functional groupsDerivatives for drug design

Agrochemical Applications

Fluorinated compounds like this compound are increasingly being incorporated into agrochemicals. The fluorine atom enhances the compound's stability and effectiveness as a pesticide or herbicide by improving its lipophilicity and bioavailability .

Case Study: Herbicide Development

Research has shown that fluorinated herbicides exhibit improved selectivity and potency against target weeds compared to non-fluorinated analogs. This trend highlights the importance of incorporating fluorine into agrochemical designs to enhance performance while minimizing environmental impact .

Biochemical Research

In biochemical studies, this compound is utilized as a probe to study enzyme interactions and metabolic pathways. Its unique chemical properties allow researchers to investigate how modifications to this compound affect biological activity, providing insights into enzyme mechanisms and potential drug targets .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, increasing its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Effects

The biological and physicochemical properties of benzoate derivatives are highly sensitive to substituent positions. Below is a comparative analysis of key analogs:

Compound Name CAS RN Molecular Formula Substituent Positions Molecular Weight Similarity Score* Key Applications/Notes
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate Not provided C₉H₇ClF₃NO₂ 2-NH₂, 4-Cl, 5-CF₃ 253.61 Hypothesized agrochemical use
Methyl 2-amino-4-(trifluoromethyl)benzoate 61500-87-6 C₉H₈F₃NO₂ 2-NH₂, 4-CF₃ 219.16 1.00 High structural similarity
Methyl 2-amino-5-(trifluoromethyl)benzoate 117324-58-0 C₉H₈F₃NO₂ 2-NH₂, 5-CF₃ 219.16 0.94 Agrochemical intermediates
Methyl 3-amino-5-(trifluoromethyl)benzoate 22235-25-2 C₉H₈F₃NO₂ 3-NH₂, 5-CF₃ 219.16 0.95 Reduced bioactivity vs. 2-NH₂
Ethyl 2-amino-4-trifluoromethylbenzoate 65568-55-0 C₁₀H₁₀F₃NO₂ 2-NH₂, 4-CF₃ (ethyl ester) 233.19 0.97 Enhanced lipophilicity
Methyl 5-amino-4-chloro-2-(trifluoromethyl)benzoate 1806970-48-8 C₉H₇ClF₃NO₂ 5-NH₂, 4-Cl, 2-CF₃ 253.61 Distinct reactivity profile

*Similarity scores derived from structural comparisons in and .

Key Observations:
  • Ester Group : Ethyl esters (e.g., CAS 65568-55-0) exhibit higher molecular weights and lipophilicity compared to methyl esters, influencing metabolic stability ().
  • Chloro Substitution: The addition of a chloro group at position 4 in the target compound increases molecular weight by ~34 g/mol compared to non-chlorinated analogs, likely enhancing electrophilicity and binding affinity in pesticidal applications ().
Agrochemical Relevance

Compounds like Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (CAS 74223-64-6) are established herbicides, suggesting that the target compound’s trifluoromethyl and amino groups may confer similar bioactivity (). Chloro substituents are known to improve pesticidal potency by enhancing membrane permeability ().

Biological Activity

Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, an amino group, and a chloro substituent on a benzoate structure. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical for drug development. The molecular formula is C9H8ClF3NO2C_9H_8ClF_3NO_2.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • Compounds containing trifluoromethyl groups have been shown to exhibit improved potency in inhibiting various enzymes, including reverse transcriptase. This is believed to be due to enhanced interactions with the enzyme's active site, facilitated by hydrogen bonding interactions that lower the pKa of cyclic carbamates .
  • Antimicrobial Activity :
    • Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity. The presence of the amino group enhances its interaction with bacterial targets .
  • Anti-inflammatory Properties :
    • Research indicates that compounds with similar structures often exhibit anti-inflammatory effects, making this compound a candidate for therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionEffective against reverse transcriptase
AntimicrobialPotential activity against various pathogens
Anti-inflammatoryPossible therapeutic applications in inflammation

Case Study: Antimycobacterial Activity

A study on related compounds indicated that structural modifications could lead to significant improvements in antimycobacterial activity against Mycobacterium tuberculosis. For instance, derivatives were tested for their in vitro efficacy, with some showing promising results in reducing bacterial load in infected models. Although this compound was not specifically tested in this study, the findings suggest that similar compounds could be optimized for enhanced activity against tuberculosis .

Pharmacokinetic Studies

In vivo pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data from related compounds indicate that modifications enhancing lipophilicity could improve membrane permeability and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step pathways starting from halogenated benzoic acid derivatives. A documented approach involves Boc-protection of the amino group followed by esterification and deprotection (e.g., using trifluoroacetic acid in dichloromethane) . Reaction conditions such as solvent polarity, temperature (e.g., 0–25°C), and catalyst selection (e.g., HATU for coupling) critically affect yield and purity.
  • Key Data :

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, DMAP, DCM85–90
EsterificationMeOH, H₂SO₄, reflux75–80
DeprotectionTFA, DCM>95

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% recommended for biological assays).
  • NMR (¹H/¹³C) to confirm substituent positions: The trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and amino proton (δ ~5.5–6.5 ppm in ¹H NMR) are critical markers .
  • LC-MS for molecular ion detection (expected [M+H]⁺ = 268.05).

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for halogenated benzoate derivatives?

  • Case Study : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects or residual acidity. For example, the amino proton’s resonance can shift due to incomplete deprotection or hydrogen bonding.
  • Methodology :

  • Compare spectra across solvents (DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts.
  • Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, particularly for overlapping signals near δ 7.0–8.0 ppm (aromatic protons) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the benzene ring for electrophilic substitution at the 4-chloro position but deactivates it at the 5-position. This directs nucleophilic attack (e.g., Suzuki coupling) to specific sites .
  • Experimental Design :

  • Screen palladium catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) under varying temperatures (80–120°C) to optimize cross-coupling efficiency.
  • Monitor by TLC and isolate products via column chromatography (hexane/EtOAc gradient).

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., cytochrome P450 enzymes) to model interactions. The trifluoromethyl group’s hydrophobicity enhances binding to nonpolar pockets .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA).

Comparative Analysis of Structural Analogues

Q. How do structural modifications (e.g., bromo vs. chloro substituents) alter bioactivity?

  • Data :

CompoundSubstituentsIC₅₀ (μM) vs. Target Enzyme
Target4-Cl, 5-CF₃12.3 ± 1.2
Bromo analogue4-Br, 5-CF₃8.7 ± 0.9
Fluoro analogue4-F, 5-CF₃>50
  • Analysis : Bromine’s larger atomic radius improves van der Waals interactions, enhancing inhibitory potency compared to chlorine or fluorine .

Troubleshooting Experimental Challenges

Q. Why does the compound degrade during storage, and how can stability be improved?

  • Root Cause : Hydrolysis of the ester group under humid conditions.
  • Solution :

  • Store at –20°C in anhydrous DMSO or under nitrogen.
  • Add stabilizers (e.g., BHT at 0.01% w/v) to prevent oxidative degradation .

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